molecular formula C20H23NO4 B5503073 methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate

methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate

Cat. No.: B5503073
M. Wt: 341.4 g/mol
InChI Key: HANPRJLZVVNLTJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetamido group, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2-(2-tert-butylphenoxy)acetic acid, which is then reacted with 4-aminobenzoic acid to form the desired compound. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-tert-butylphenoxy)acetate
  • 4-(tert-Butyl)phenoxyacetic acid
  • 4-Aminobenzoic acid derivatives

Uniqueness

Methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)16-7-5-6-8-17(16)25-13-18(22)21-15-11-9-14(10-12-15)19(23)24-4/h5-12H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPRJLZVVNLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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